4-(Diethylamino)benzohydrazide
Overview
Description
Synthesis Analysis
The synthesis of 4-(Diethylamino)benzohydrazide derivatives involves reaction processes that enable the formation of complex structures. For instance, the compound can be prepared through the reaction of 4-diethylamino-2-hydroxybenzaldehyde with 4-(dimethylamino)benzohydrazide, showcasing the versatility of hydrazide compounds in synthesis (Su, Gu, & Lin, 2011). Additionally, organotin(IV) complexes derived from 4-(diethylamino)benzoic acid have been synthesized, indicating the compound's capacity to form diverse organometallic complexes with potential antibacterial activities (Win et al., 2010).
Molecular Structure Analysis
The molecular structure of 4-(Diethylamino)benzohydrazide derivatives reveals intricate details about their spatial configuration and bonding interactions. For example, crystal structure analysis demonstrates the significance of intramolecular and intermolecular hydrogen bonding in stabilizing these compounds, which is crucial for understanding their reactivity and properties (Subashini, Ramamurthi, & Stoeckli-Evans, 2012).
Chemical Reactions and Properties
4-(Diethylamino)benzohydrazide and its derivatives participate in various chemical reactions, forming new compounds with unique properties. For instance, the reaction with thiocarbonohydrazide leads to the formation of substituted 4-amino-1,2,4-triazines, highlighting the compound's role in synthesizing heterocyclic compounds of interest in medicinal chemistry (Kobelev et al., 2019).
Scientific Research Applications
Crystal Structure and Chemical Properties
- N′-(4-Diethylamino-2-hydroxybenzylidene)-4-(dimethylamino)benzohydrazide Methanol Monosolvate : This compound was prepared using 4-diethylamino-2-hydroxybenzaldehyde and 4-(dimethylamino)benzohydrazide. It has a significant dihedral angle between the two benzene rings and forms chains through intermolecular hydrogen bonds in its crystal structure (Su, Gu, & Lin, 2011).
Antibacterial Activity
- 4-{4-(Methylamino)thieno[3,2-d]pyrimidin-2-yl}-benzohydrazide Derivatives : These derivatives show high antibacterial activity against various bacteria including Escherichia coli and Staphylococcus aureus (Giri et al., 2017).
Antioxidant, Anti-inflammatory, and Antimicrobial Activity
- Substituted-N′-[(1E)-substituted-phenylmethylidene]benzohydrazide Analogs : These analogs exhibit antioxidant, anti-inflammatory, and antimicrobial activities in various in vitro models. They have been synthesized and authenticated by multiple spectroscopic techniques (Bala et al., 2013).
Catalytic and DNA Binding Activities
- Schiff Base Ligand and Metal Complexes : The Schiff base ligand synthesized from 4-diethylamino benzohydrazide and its Co(II), Ni(II), and Cu(II) complexes show catalytic properties, DNA binding behavior, and antimicrobial activities (El‐Gammal et al., 2021).
Antimicrobial and Anticancer Potentials
- 2/3-Bromo-N′-(substituted benzylidene/3-phenylallylidene)benzohydrazides : These compounds have been evaluated for their antimicrobial and anticancer potentials, with certain compounds showing potent activity (Kumar et al., 2017).
Synthesis and Structural Characterization
- Dioxomolybdenum(VI) Complex Derived from 4-Bromo-N'-(4-diethylamino-2-hydroxybenzylidene) benzohydrazide : This complex has been synthesized and characterized, showing catalytic properties for sulfoxidation reactions (Wang et al., 2016).
Antioxidant and Antiproliferative Activity
- Indole Derivatives of Benzohydrazides : Certain indole hydrazones derived from benzohydrazides exhibit antioxidant and antiproliferative activities, indicating their potential in treating neoplastic diseases (Demurtas et al., 2019).
Mechanism of Action
DEAB’s mechanism of action is not well-documented, but it is believed to inhibit certain enzymes, particularly aldehyde dehydrogenase (ALDH). ALDH plays a crucial role in detoxifying aldehydes and is associated with cancer stem cells (CSCs). Inhibition of ALDH by DEAB may have implications in cancer therapy .
Future Directions
properties
IUPAC Name |
4-(diethylamino)benzohydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-3-14(4-2)10-7-5-9(6-8-10)11(15)13-12/h5-8H,3-4,12H2,1-2H3,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PUNSOBLTEWFAMJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90366369 | |
Record name | 4-(diethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
29.5 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24832302 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
100139-54-6 | |
Record name | 4-(diethylamino)benzohydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90366369 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 100139-54-6 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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